Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by a fused ring system consisting of an imidazole ring and a quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of benzylamines with 2-methylquinazolin-4(3H)-ones. This reaction is promoted by iodine and proceeds via a tandem oxidative condensation mechanism. The reaction conditions are metal-free and utilize molecular oxygen as the terminal oxidant, making the process environmentally friendly .
Industrial Production Methods
While specific industrial production methods for 3-methylimidazo[1,2-c]quinazolin-2(3H)-one are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of green chemistry principles, such as metal-free conditions and molecular oxygen, is advantageous for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Iodine and molecular oxygen are commonly used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various functionalized imidazoquinazolines, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), leading to epigenetic modifications and altered signaling pathways in cancer cells . These interactions disrupt cellular processes, resulting in antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: A quinoxaline derivative with similar structural features.
Imidazo[1,5-a]pyridine derivatives: Compounds with a similar imidazo ring system but different fused ring structures.
Uniqueness
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61381-31-5 |
---|---|
Molekularformel |
C11H9N3O |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
3-methyl-3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C11H9N3O/c1-7-11(15)13-10-8-4-2-3-5-9(8)12-6-14(7)10/h2-7H,1H3 |
InChI-Schlüssel |
WTILFXBOASEDIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.